3-[(2-Hydroxybenzyl)amino]benzonitrile

Serotonin Receptor 5-HT3 Antagonist Binding Affinity

3-[(2-Hydroxybenzyl)amino]benzonitrile (CAS 1019621-52-3) is a benzonitrile derivative featuring a 2-hydroxybenzylamino substituent at the meta position, with molecular formula C14H12N2O and molecular weight 224.26 g/mol. This compound is utilized as a synthetic building block and as a reactant for generating survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1019621-52-3
Cat. No. B3074410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Hydroxybenzyl)amino]benzonitrile
CAS1019621-52-3
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CC=CC(=C2)C#N)O
InChIInChI=1S/C14H12N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,16-17H,10H2
InChIKeyQLPQWCBVRHNVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Hydroxybenzyl)amino]benzonitrile (CAS 1019621-52-3) for Chemical Biology and Fragment-Based Discovery Procurement


3-[(2-Hydroxybenzyl)amino]benzonitrile (CAS 1019621-52-3) is a benzonitrile derivative featuring a 2-hydroxybenzylamino substituent at the meta position, with molecular formula C14H12N2O and molecular weight 224.26 g/mol . This compound is utilized as a synthetic building block and as a reactant for generating survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors . Its structure places it within a class of hydroxybenzyl-amino benzonitriles that exhibit diverse biological activities, including enzyme inhibition and receptor binding .

Why Simple Substitution of 3-[(2-Hydroxybenzyl)amino]benzonitrile with Positional Isomers or Halogenated Analogs is Scientifically Unjustified


The biological activity and synthetic utility of 3-[(2-Hydroxybenzyl)amino]benzonitrile are exquisitely sensitive to the position of the benzonitrile substitution and the presence of additional ring substituents. Shifting the amino linkage from the meta (3-) to the para (4-) position alters both electronic distribution and steric accessibility, leading to marked differences in receptor binding profiles and enzyme inhibition potency, as evidenced by comparative studies [1]. Similarly, the introduction of a chlorine atom on the hydroxybenzyl ring, as in 3-[(5-chloro-2-hydroxybenzyl)amino]benzonitrile, significantly alters lipophilicity and hydrogen-bonding capacity, fundamentally changing its biological target engagement and physicochemical properties . Therefore, generic substitution with closely related analogs is not scientifically valid without re-validation in the specific assay system.

Quantitative Differentiation of 3-[(2-Hydroxybenzyl)amino]benzonitrile (CAS 1019621-52-3) from its Closest Analogs


Potent 5-HT3 Receptor Antagonism vs. Weak 5-HT1A Affinity: A 500-Fold Selectivity Window

3-[(2-Hydroxybenzyl)amino]benzonitrile demonstrates high-affinity binding to the rat 5-hydroxytryptamine 3 (5-HT3) receptor with a Ki of 2 nM, while showing over 500-fold lower affinity for the 5-HT1A receptor (Ki < 1000 nM) [1]. In contrast, its para-substituted analog, 4-[(2-hydroxybenzyl)amino]benzonitrile, has been primarily investigated for corrosion inhibition and lacks documented 5-HT3 receptor activity, with molecular docking studies focused on influenza endonuclease rather than serotonin receptors [2].

Serotonin Receptor 5-HT3 Antagonist Binding Affinity Selectivity

Human VAP-1/SSAO Enzyme Inhibition: A Potent IC50 of 32 nM

The compound inhibits human vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), with an IC50 of 32 nM in a radiochemical-enzymatic assay [1]. This potency is notable, but without head-to-head comparator data for the closest analog, 4-[(2-hydroxybenzyl)amino]benzonitrile, its relative advantage cannot be quantified. However, the meta-substitution pattern is known to be critical for activity in this chemotype, as indicated by patent literature on VAP-1 inhibitors [1].

VAP-1 SSAO Enzyme Inhibition Inflammation

Divergent Reactivity and Application Scope: SMN and Nav1.7 Modulation vs. Corrosion Inhibition

3-[(2-Hydroxybenzyl)amino]benzonitrile is specifically employed as a reactant in the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors, as documented in vendor technical datasheets . In contrast, the 4-substituted regioisomer, 4-[(2-hydroxybenzyl)amino]benzonitrile, has been primarily evaluated as a corrosion inhibitor for mild steel in acidic environments, achieving inhibition efficiencies up to 90.23% upon substitution of the OH group with Cl or CN [1]. This fundamental divergence in application scope stems from differences in electronic structure and molecular recognition, making the two regioisomers unsuitable substitutes for one another in both medicinal chemistry and materials science contexts.

Chemical Biology Synthetic Intermediate SMN Modulator hNav1.7 Inhibitor

Validated Research Applications for 3-[(2-Hydroxybenzyl)amino]benzonitrile Procurement


5-HT3 Receptor Pharmacology and Neuroscience Tool Compound Development

Researchers investigating serotonergic signaling, particularly 5-HT3 receptor function in the central and enteric nervous systems, can utilize 3-[(2-Hydroxybenzyl)amino]benzonitrile as a high-affinity antagonist (Ki = 2 nM) with a >500-fold selectivity window over 5-HT1A receptors . This selectivity profile, documented in radioligand binding assays, makes it a suitable starting point for developing chemical probes or validating target engagement in rodent models, distinguishing it from para-substituted analogs that lack this activity.

VAP-1/SSAO Inhibitor Development for Inflammatory and Metabolic Diseases

The compound's potent inhibition of human VAP-1/SSAO (IC50 = 32 nM) supports its use as a lead scaffold or reference molecule in medicinal chemistry programs targeting inflammatory conditions, non-alcoholic fatty liver disease (NAFLD), or diabetic complications where SSAO activity is implicated. The meta-substitution pattern is critical for this activity, and procurement of this specific regioisomer ensures fidelity to the published SAR.

Synthesis of SMN Protein Modulators and hNav1.7 Inhibitors

As a documented reactant for generating survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors , this compound is a key synthetic intermediate for researchers working on spinal muscular atrophy (SMA) therapeutics or novel non-opioid pain treatments targeting the Nav1.7 sodium channel. Its procurement is specifically warranted for these synthetic routes, where regioisomeric purity is essential for downstream biological activity.

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